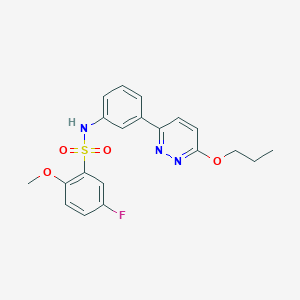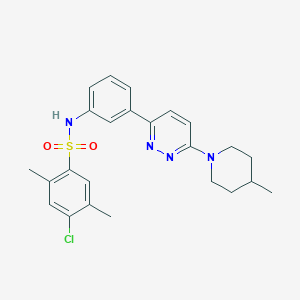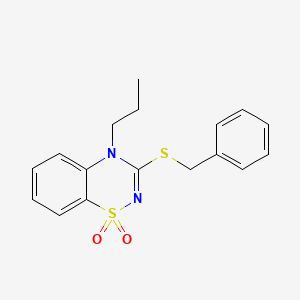![molecular formula C17H16ClFN2O2S2 B3412511 3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933022-81-2](/img/structure/B3412511.png)
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
The compound “3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the 1,2,4-benzothiadiazine 1,1-dioxide family . This family of compounds has been used in human therapy as diuretic and antihypertensive agents . They are known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . The compound “this compound” would have a similar structure, with additional functional groups attached to the ring.Mechanism of Action
Target of Action
The compound, also known as 3-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold has been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been associated with a variety of modes of action depending on the functional groups attached to the ring . For instance, some derivatives have been tested as ATP-sensitive potassium channel activators .
Biochemical Pathways
Given the broad range of activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it is likely that this compound could interact with multiple biochemical pathways.
Result of Action
Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of therapeutic activities .
Biochemical Analysis
Biochemical Properties
3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit enzymes such as xanthine oxidase and aldose reductase . These interactions are crucial as they can modulate oxidative stress and glucose metabolism, respectively. Additionally, the compound can bind to ATP-sensitive potassium channels, affecting insulin release from pancreatic cells .
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating ATP-sensitive potassium channels, it can alter insulin secretion, impacting glucose homeostasis . Furthermore, its interaction with xanthine oxidase can reduce oxidative stress within cells, protecting them from damage .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity. For instance, its inhibition of xanthine oxidase reduces the production of uric acid and reactive oxygen species . Additionally, by interacting with ATP-sensitive potassium channels, it influences the membrane potential and insulin release in pancreatic cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it can maintain its biochemical effects for extended periods, although some reduction in potency may occur . These temporal changes are essential for understanding its potential therapeutic applications and stability in various formulations.
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At lower doses, it exhibits beneficial effects such as antihypertensive and antidiabetic properties . At higher doses, toxic effects may be observed, including potential liver and kidney damage . Understanding these dosage effects is crucial for determining the therapeutic window and ensuring safe administration.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and aldose reductase, influencing oxidative stress and glucose metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Additionally, its distribution within tissues is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of This compound is critical for its activity. It is often found in the cytoplasm and can localize to specific organelles such as mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to its site of action within the cell .
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2S2/c1-2-9-21-15-5-3-4-6-16(15)25(22,23)20-17(21)24-11-12-7-8-13(19)10-14(12)18/h3-8,10H,2,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCYMFKKXCXRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-fluorophenyl)urea](/img/structure/B3412433.png)
![3-((2-chloro-6-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412438.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412447.png)
![methyl 3-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B3412455.png)
![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B3412458.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(methylthio)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3412472.png)



![7-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3412495.png)
![(2,3-dimethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412501.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412520.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3412529.png)